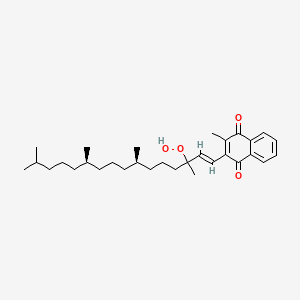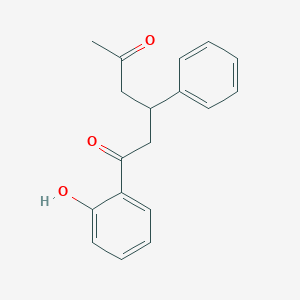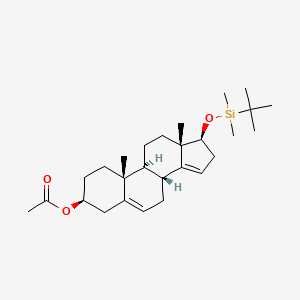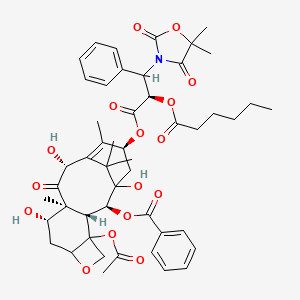
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclohexa-2,4-diene-1-carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.
Formation of the Cyclohexa-2,4-diene-1-carboxylate Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.
Coupling Reactions: The final step involves coupling the piperidine ring with the cyclohexa-2,4-diene-1-carboxylate moiety using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. It can be used as a lead compound for drug discovery and development.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its piperidine moiety is a common feature in many pharmacologically active compounds, making it a candidate for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can act as a pharmacophore, binding to specific sites on the target molecules and exerting its effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- 4-Bromo-N-Cbz-piperidine
- Piperidine derivatives with different substituents
Uniqueness
Benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate is unique due to its combination of a piperidine ring, a benzyl group, and a cyclohexa-2,4-diene-1-carboxylate moiety
Propiedades
Fórmula molecular |
C19H23NO3S |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
benzyl 6-hydroxy-6-piperidin-4-ylsulfanylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C19H23NO3S/c21-18(23-14-15-6-2-1-3-7-15)17-8-4-5-11-19(17,22)24-16-9-12-20-13-10-16/h1-8,11,16-17,20,22H,9-10,12-14H2 |
Clave InChI |
ZAQNWUBKAMANKK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1SC2(C=CC=CC2C(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)



![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)







![1-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B13842159.png)

